molecular formula C22H22ClO2P B3192051 (3-Carboxypropyl)(triphenyl)phosphanium chloride CAS No. 60633-18-3

(3-Carboxypropyl)(triphenyl)phosphanium chloride

Cat. No. B3192051
Key on ui cas rn: 60633-18-3
M. Wt: 384.8 g/mol
InChI Key: KWZQORSVCNLHBB-UHFFFAOYSA-N
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Patent
US06265434B1

Procedure details

A solution of 1 g (9.2 mmol) of 3-chloropropanoic acid and 2.4 g (9.2 mmol) of triphenylphosphine was refluxed in 10 mL of toluene overnight. After cooling, the mixture was concentrated to give 3.25 g (95%) of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5].[C:7]1([P:13]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:26]1(C)C=CC=CC=1>>[Cl-:1].[C:4]([CH2:3][CH2:2][CH2:26][P+:13]([C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1)([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1)([OH:6])=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClCCC(=O)O
Name
Quantity
2.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
[Cl-].C(=O)(O)CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.25 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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